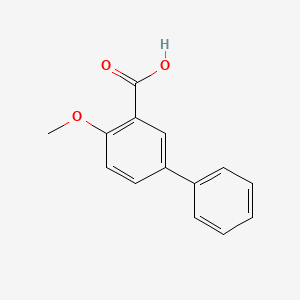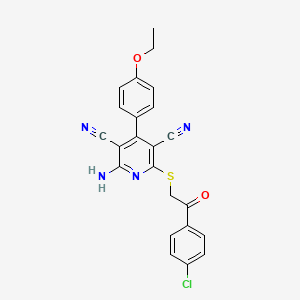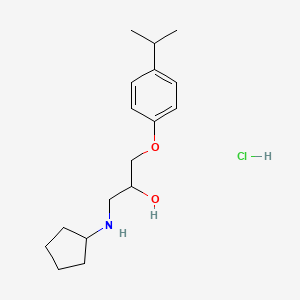![molecular formula C13H18BrNO3 B2851218 Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate CAS No. 1379546-68-5; 1557852-03-5; 849178-85-4](/img/structure/B2851218.png)
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate: amines . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group , a bromophenyl group , and a hydroxyethylamine moiety . This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate typically involves the following steps:
Protection of the amine group: The amine group is protected using a . This is usually achieved by reacting the amine with in the presence of a base such as .
Bromination: The phenyl ring is brominated using a brominating agent such as in the presence of a radical initiator like .
Hydroxylation: The ethylamine moiety is hydroxylated using an oxidizing agent such as .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or .
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups such as , , or .
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiourea, alkyl halides
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Azides, thiols, alkylated products
Applications De Recherche Scientifique
Chemistry: : Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceutical agents and complex organic molecules .
Biology: : In biological research, this compound is used to study the effects of brominated phenyl groups on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: : this compound is used in medicinal chemistry for the development of new drugs . Its unique structure allows for the exploration of new therapeutic targets and mechanisms of action .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . It is also used in the development of new catalysts and polymer additives .
Mécanisme D'action
The mechanism of action of Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate involves its interaction with biological targets such as enzymes and receptors . The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyethylamine moiety can form hydrogen bonds with active site residues . This dual interaction can modulate the activity of the target protein, leading to biological effects .
Comparaison Avec Des Composés Similaires
- n-Boc-1-(4-chlorophenyl)-2-hydroxyethylamine
- n-Boc-1-(4-fluorophenyl)-2-hydroxyethylamine
- n-Boc-1-(4-methylphenyl)-2-hydroxyethylamine
Comparison:
- Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of the bromine atom , which imparts distinct electronic and steric properties . This makes it more reactive in substitution reactions compared to its chlorinated or fluorinated counterparts.
- The methyl-substituted compound is less reactive in oxidation and reduction reactions due to the electron-donating nature of the methyl group.
Propriétés
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKIGDYLKNXDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2851138.png)
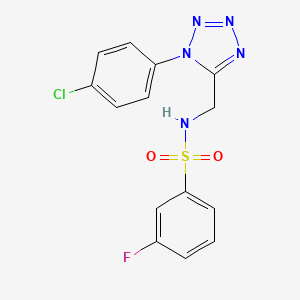
![2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2851141.png)
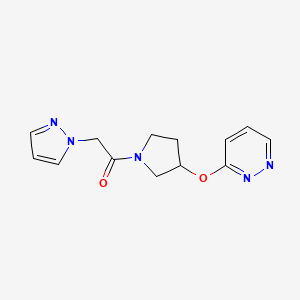
![N'-(3-fluoro-4-methylphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide](/img/structure/B2851146.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2851147.png)
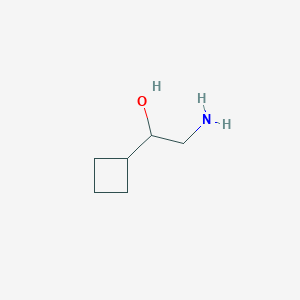
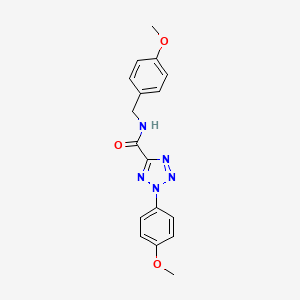
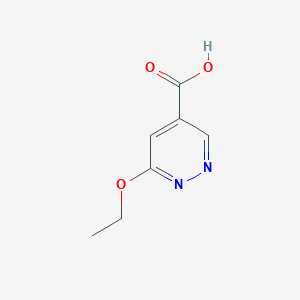
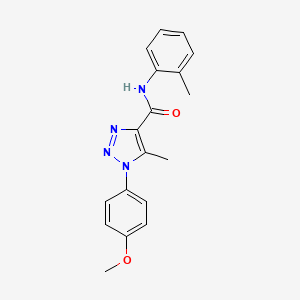
![N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide](/img/structure/B2851155.png)
